molecular formula C11H16Cl2N2O B6238508 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride CAS No. 2758004-24-7

1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride

Cat. No. B6238508
CAS RN: 2758004-24-7
M. Wt: 263.2
InChI Key:
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Description

1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride (abbreviated as SFPP) is an important synthetic intermediate for the preparation of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents. It is also used in the synthesis of a variety of heterocyclic compounds, such as piperazines, pyridines, and quinolines.

Scientific Research Applications

1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride has been used in a variety of scientific research applications, including the synthesis of piperazine derivatives, the synthesis of quinoline derivatives, and the synthesis of pyridine derivatives. It has also been used in the synthesis of a variety of heterocyclic compounds, such as piperazines, pyridines, and quinolines.

Mechanism of Action

The mechanism of action of 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride is not yet fully understood. However, it is believed that the piperidine moiety of 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride is responsible for the antifungal, antibiotic, and anti-inflammatory activities of the compound. It is also believed that the pyridine moiety of 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride is responsible for the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride has been shown to have antifungal, antibiotic, and anti-inflammatory activities. In addition, it has been shown to have a variety of biochemical and physiological effects, including inhibition of the enzyme cyclooxygenase-2 (COX-2), inhibition of the enzyme 5-lipoxygenase (5-LOX), and inhibition of the enzyme cytochrome P450 (CYP450).

Advantages and Limitations for Lab Experiments

The advantages of using 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride in laboratory experiments include its availability, low cost, and ease of synthesis. The limitations of using 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride in laboratory experiments include its toxicity and the fact that it may interfere with other biochemical processes.

Future Directions

For 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride include further research into its mechanism of action, further research into its biochemical and physiological effects, and further research into the synthesis of heterocyclic compounds using 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride. Additionally, further research into the use of 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride in drug development and drug delivery systems is warranted. Finally, further research into the use of 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride as a potential therapeutic agent is also warranted.

Synthesis Methods

1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride can be synthesized by a three-step reaction sequence. The first step involves the condensation of 3-chloropyridine with 2-methyl-3-buten-2-ol to form the desired pyridine product. The second step involves the reduction of the pyridine product with sodium borohydride to form the desired piperidine product. The third step involves the conversion of the piperidine product to the desired 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride product by treatment with hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride involves the reaction of furo[3,4-c]pyridine-3,3'-piperidine with an appropriate spirocyclization reagent in the presence of a suitable acid catalyst, followed by purification and salt formation with hydrochloric acid.", "Starting Materials": [ "furo[3,4-c]pyridine-3,3'-piperidine", "spirocyclization reagent", "acid catalyst", "hydrochloric acid" ], "Reaction": [ "Add furo[3,4-c]pyridine-3,3'-piperidine to a reaction vessel", "Add spirocyclization reagent to the reaction vessel", "Add acid catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and maintain for a specific time", "Cool the reaction mixture and purify the product", "Add hydrochloric acid to the purified product to form the dihydrochloride salt", "Isolate and dry the final product" ] }

CAS RN

2758004-24-7

Product Name

1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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